3-Amino-3-(2,3-dimethylphenyl)propan-1-ol is an organic compound classified as a propanolamine. It features both an amino group and a hydroxyl group on a propane backbone, making it significant in various chemical applications. The compound has the molecular formula and a molecular weight of approximately 179.26 g/mol. Its structural complexity arises from the presence of a dimethylphenyl moiety, which contributes to its chemical properties and potential applications in pharmaceuticals and organic synthesis.
3-Amino-3-(2,3-dimethylphenyl)propan-1-ol is categorized under:
The synthesis of 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol typically involves:
The reaction conditions are crucial for maximizing the efficiency of the synthesis. Parameters such as temperature, pressure, and the choice of catalysts significantly influence the reaction kinetics and product quality.
The molecular structure of 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol can be represented as follows:
InChI=1S/C11H17NO/c1-8-4-3-5-9(2)11(8)10(13)6-7-12/h3-5,10,13H,6-7,12H2,1-2H3
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 179.26 g/mol |
Boiling Point | Not available |
Melting Point | Not available |
The structure features a central propane chain with an amino group at one end and a hydroxyl group attached to the carbon adjacent to the amino group.
The compound participates in several chemical reactions typical for amines and alcohols:
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalytic agents.
The mechanism of action for 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol primarily involves its role as a nucleophile due to the amino group. In biochemical contexts, it may interact with various substrates through nucleophilic attack or hydrogen bonding.
While specific biological mechanisms are less documented for this compound compared to more widely studied pharmaceuticals, its structural features suggest potential interactions with neurotransmitter systems or enzyme active sites.
The physical properties of 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol include:
Key chemical properties include:
Property | Value |
---|---|
Density | Not available |
Flash Point | Not available |
Solubility | Generally soluble in polar solvents |
These properties are critical for understanding how the compound behaves under various conditions.
The applications of 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol are diverse:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0